molecular formula C26H20F3NO3S B3020219 3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one CAS No. 321431-33-8

3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one

Cat. No. B3020219
CAS RN: 321431-33-8
M. Wt: 483.51
InChI Key: GWHBISLFJXKFQX-UHFFFAOYSA-N
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Description

The compound of interest, 3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one, is a complex organic molecule that appears to be related to various heterocyclic compounds and benzenesulfonamide derivatives. These types of compounds have been extensively studied due to their potential applications in medicinal chemistry and material science. The papers provided offer insights into the synthesis, structural characterization, and biological activities of related compounds, which can help in understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the condensation of different aromatic aldehydes with hydrazones or other nitrogen-containing precursors. For instance, the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates indicates a method that could potentially be adapted for the synthesis of the compound of interest . Additionally, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives suggests a possible catalytic route that could be explored . The synthesis of metal complexes containing benzenesulfonamide ligands also provides a precedent for the manipulation of benzenesulfonyl groups in complex organic molecules .

Molecular Structure Analysis

Structural characterization is crucial for understanding the properties of a compound. X-ray crystallography, as used in the study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, provides detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which could be relevant for the compound of interest .

Chemical Reactions Analysis

The reactivity of benzenesulfonyl derivatives is highlighted in various studies. For example, the conversion of thioglycosides to glycosyl triflates using benzenesulfinyl piperidine suggests that the benzenesulfonyl group can participate in electrophilic reactions . The synthesis of benzenesulfonamide derivatives with antimicrobial activity also demonstrates the potential for chemical modification to achieve desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of trifluoromethyl groups, as seen in some of the compounds studied, can impart unique electronic properties due to their strong electron-withdrawing effect . The solubility, melting point, and stability of the compound can be inferred from related compounds, such as the 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium benzenesulfonate monohydrate, which exhibits specific intermolecular interactions and crystal packing .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Trifluoromethylpyridines are known to exhibit various pharmacological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Future Directions

Trifluoromethylpyridines, which are a component of this compound, are a key structural motif in active agrochemical and pharmaceutical ingredients. It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3NO3S/c1-18-15-23(20-10-4-2-5-11-20)30(17-19-9-8-12-21(16-19)26(27,28)29)25(31)24(18)34(32,33)22-13-6-3-7-14-22/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHBISLFJXKFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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